molecular formula C10H17NO3 B13109525 3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester

3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester

Cat. No.: B13109525
M. Wt: 199.25 g/mol
InChI Key: WGXOGICTDCXXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester is a bicyclic heterocyclic compound featuring a fused oxa (oxygen) and aza (nitrogen) ring system. The tert-butyl ester group at the 6-position enhances steric protection of the nitrogen atom, improving stability and modulating reactivity for synthetic applications. This scaffold is structurally distinct due to its bicyclo[3.2.0] framework, which imposes unique conformational constraints compared to simpler monocyclic or larger bicyclic systems.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-4-7-5-13-6-8(7)11/h7-8H,4-6H2,1-3H3

InChI Key

WGXOGICTDCXXJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1COC2

Origin of Product

United States

Preparation Methods

The synthesis of 3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester may serve as a therapeutic agent due to its interactions with various enzymes and receptors. Studies have shown potential roles in modulating biological pathways, which is crucial for drug development.

Case Study Example : A study investigating the compound's binding affinity to specific protein targets demonstrated that it could inhibit certain enzymatic activities, suggesting its utility in developing new pharmacological agents.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the development of other complex molecules due to its versatile reactivity.

Data Table of Related Compounds

Compound NameStructural FeaturesUnique Properties
Tert-butyl 6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylateContains an oxo group at position 6Exhibits different reactivity due to oxo group
Tert-butyl 6-hydroxy-3-aza-bicyclo[3.2.0]heptaneHydroxyl group instead of carboxylic acidPotentially different biological activity
Tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptaneSpirocyclic structure with dichloro substituentsEnhanced reactivity due to halogen substituents

Studies focusing on the biological activity of 3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester have highlighted its potential as an enzyme inhibitor or modulator of receptor activity, making it a candidate for further exploration in therapeutic applications.

Research Findings :

  • Enzyme Interaction Studies : These studies often employ techniques such as surface plasmon resonance and molecular docking simulations to elucidate binding affinities and interaction mechanisms.
  • Therapeutic Applications : The compound's ability to alter biological pathways suggests potential uses in treating diseases where these pathways are dysregulated.

Mechanism of Action

The mechanism of action of 3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity . The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Ring Size and Strain

  • The bicyclo[3.2.0] system (7-membered fused rings) offers moderate ring strain compared to bicyclo[3.1.0] (6-membered), which is more strained and reactive .
  • Larger systems like bicyclo[3.2.0] allow for greater substituent flexibility, as seen in the cis-1-methyl-6-oxo derivative .

Functional Group Influence

  • Hydroxyl and Ketone Groups : The endo-4-hydroxy analog () exhibits increased polarity, enhancing solubility in polar solvents. In contrast, the 6-oxo derivative () introduces a reactive ketone for further functionalization.

Biological Activity

3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural characteristics, which include both nitrogen and oxygen atoms within a bicyclic framework, enhance its biological activity and reactivity, making it a valuable candidate for therapeutic applications.

The molecular formula of 3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester is C11H17NO3, with a molecular weight of 211.26 g/mol. The compound features a tert-butyl ester group that improves its solubility and facilitates various chemical reactions.

Property Value
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
IUPAC Nametert-butyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CC2C1COC2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bicyclic structure allows it to fit into active sites of target proteins, potentially leading to inhibition or modulation of their activity. This characteristic makes it an attractive candidate for drug development aimed at various therapeutic targets.

Biological Activity Studies

Research has indicated that 3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester exhibits notable interactions with several biological targets:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
  • Receptor Modulation : The compound has demonstrated the ability to modulate receptor activity, which may influence various physiological processes.

Case Studies

Recent investigations into the biological activity of this compound have yielded promising results:

  • Antimicrobial Activity : In vitro studies have demonstrated that 3-Oxa-6-aza-bicyclo[3.2.0]heptane derivatives exhibit antimicrobial properties against several bacterial strains, indicating potential use in treating infections caused by resistant bacteria .
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, as it has been shown to induce apoptosis in cancer cell lines through specific signaling pathways .

Synthesis and Chemical Reactions

The synthesis of 3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester typically involves cyclization reactions of precursor molecules containing both nitrogen and oxygen functionalities, often utilizing bases like sodium hydride in organic solvents such as tetrahydrofuran (THF) .

Common Reactions Include :

  • Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.
  • Substitution Reactions : Nucleophilic substitution can occur with amines or thiols replacing specific groups within the molecule .

Comparative Analysis

To understand the versatility of bicyclic structures, a comparison with structurally similar compounds reveals diverse properties:

Compound Name Structural Features Unique Properties
Tert-butyl 6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylateContains an oxo group at position 6Exhibits different reactivity due to oxo group
Tert-butyl 6-hydroxy-3-aza-bicyclo[3.2.0]heptaneHydroxyl group instead of carboxylic acidPotentially different biological activity
Tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptaneSpirocyclic structure with dichloro substituentsEnhanced reactivity due to halogen substituents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.